CID 71355462
Description
CID 71355462 refers to a unique compound identifier within the PubChem database. The term "CID" appears in multiple contexts across the provided sources, leading to ambiguity:
- Chemical Context: CID is defined as a PubChem Compound Identifier (e.g., CID 10153267 for 3-O-caffeoyl betulin in ) .

- Medical Context: CID is used as an abbreviation for "Chemotherapy-Induced Diarrhea" in clinical studies (Evidences 10–12) .
- Analytical Context: CID (Collision-Induced Dissociation) is a mass spectrometry fragmentation technique (Evidences 9, 13, 15) .

Given the lack of specific data for this compound, this article will focus on general methodologies for comparing chemical compounds and contextualize CID-related terminology from the evidence.
Properties
CAS No. |
12006-57-4 |
|---|---|
Molecular Formula |
AuPb2 |
Molecular Weight |
6.1e+02 g/mol |
InChI |
InChI=1S/Au.2Pb |
InChI Key |
RUQBULAZTPPNSX-UHFFFAOYSA-N |
Canonical SMILES |
[Au].[Pb].[Pb] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving the use of specific reagents and catalysts. The process may include steps such as condensation, cyclization, and functional group modifications.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product yield and purity. Solvents and catalysts play a crucial role in facilitating these reactions.
Industrial Production Methods: Industrial-scale production of compound “CID 71355462” would involve optimization of the synthetic routes to achieve high efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Compound “CID 71355462” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Compound “CID 71355462” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes. Its unique reactivity makes it valuable for developing new chemical compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, materials, and as a catalyst in certain processes.
Mechanism of Action
The mechanism of action of compound “CID 71355462” involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, the compound is believed to exert its effects through:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity and function.
Pathways Involved: Modulating signaling pathways and biochemical processes within cells, leading to changes in cellular behavior and responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below are key approaches and examples:
Structural and Functional Comparisons
illustrates structural comparisons of substrates and inhibitors (e.g., betulin-derived compounds) using PubChem CIDs and 3D overlays (Figure 8) . Such comparisons typically involve:
- 2D/3D structural alignment to identify shared pharmacophores or functional groups.
- Physicochemical property analysis (e.g., logP, molecular weight, hydrogen-bond donors/acceptors).
- Biological activity correlation (e.g., enzyme inhibition, receptor binding).
Analytical Techniques for Compound Characterization
- Mass Spectrometry (MS): CID vs. ETD Fragmentation: compares CID and electron-transfer dissociation (ETD) for analyzing post-translational modifications like ubiquitination. CID generates fragment ions via collisions with inert gas, while ETD preserves labile modifications . Source-CID in LC-ESI-MS: uses in-source CID to differentiate ginsenoside isomers (e.g., ginsenoside Rf vs. pseudoginsenoside F11) based on fragmentation patterns .
Pharmacological and Clinical Comparisons
For therapeutic applications (e.g., chemotherapy adjuvants):
- Efficacy in Clinical Trials : –12 compare traditional Chinese medicine (e.g., moxibustion) with conventional drugs (e.g., loperamide) for managing CID (chemotherapy-induced diarrhea). Key findings include:
- Mechanistic Differences : Herbal therapies (e.g., moxibustion) may modulate gastrointestinal motility and inflammation, whereas loperamide primarily inhibits peristalsis .
Methodological Frameworks for Compound Comparison
Cheminformatics Workflows
- PubChem Data Utilization : highlights tools for visualizing compound databases and benchmarking sets, which can align CID 71355462 with structurally similar compounds .
- QC/QA Standards : Rigorous quality control (e.g., exact mass ±5 ppm tolerance) ensures reproducible comparisons in untargeted metabolomics .
Statistical and Reporting Standards
- Table/Figure Guidelines: and emphasize clarity in presenting comparative data (e.g., tables with footnotes, high-resolution figures) .
- Referencing Best Practices : mandates detailed abstracts and structured discussions to contextualize comparative findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


